Pyrazoloacridine

概要

説明

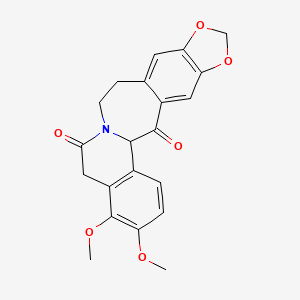

Pyrazoloacridine (PZA) is an investigational small molecule . It has been used in trials studying the treatment of various cancers including Lung Cancer, Liver Cancer, Breast Cancer, Melanoma (Skin), and Metastatic Cancer .

Synthesis Analysis

PZA is an experimental antitumor agent under investigation for the treatment of solid tumors . It is metabolized by Cytochromes P450 and Flavin Monooxygenase in Human Liver Microsomes .Molecular Structure Analysis

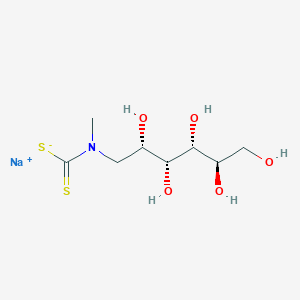

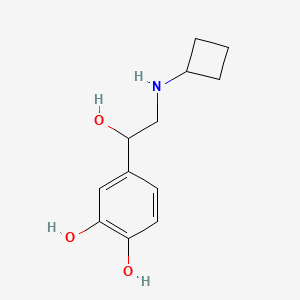

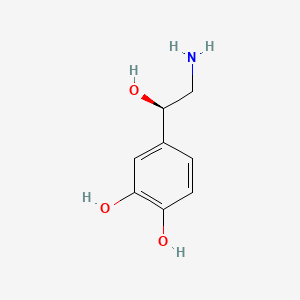

The molecular formula of Pyrazoloacridine is C19H21N5O3 . Its average mass is 367.402 Da and the monoisotopic mass is 367.164429 Da .Chemical Reactions Analysis

Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms . Electrospray and Electrosonic Spray Ionization Mass Spectrometry (ESI-MS and ESSI-MS) have been widely used to report evidence that many chemical reactions in micro- and nano-droplets are dramatically accelerated .Physical And Chemical Properties Analysis

The average weight of Pyrazoloacridine is 367.409 and the monoisotopic weight is 367.164439556 . The chemical formula is C19H21N5O3 .科学的研究の応用

Application in Cancer Research

- Scientific Field: Oncology

- Summary of Application: PZA is a new class of acridine anticancer agents under investigation in Phase II clinical trials for patients with advanced cancers . It has shown selective activity against solid tumor cells, cytotoxicity in noncycling and hypoxic cells, and promising antitumor activity in Phase I clinical trials .

- Methods of Application: The cytotoxic effects of PZA combined with doxorubicin, topotecan, and etoposide were determined using paired parental and doxorubicin-resistant human colon carcinoma (SW-620 and SW620/AD-300) and breast cancer cell lines (MCF-7 and MCF-7/TH). Cytotoxicity was measured by soft agar clonogenic assays .

- Results or Outcomes: The combination of PZA with doxorubicin, topotecan, and etoposide demonstrated synergistic cytotoxicity on both SW-620 and SW620/AD-300 cell lines. The combination of PZA with doxorubicin also exhibited synergistic cytotoxicity against both MCF-7 and MCF-7/TH cell lines .

Application in Topoisomerase Inhibition

- Scientific Field: Biochemistry

- Summary of Application: PZA inhibits the activity of topoisomerases I and II through a mechanism distinct from other topoisomerase poisons .

- Methods of Application: The effect of PZA on topoisomerase (topo) activity was evaluated using yeast strains lacking functional topo I or II, mammalian cell nuclear extracts, purified samples of mammalian topo I and topo II, and intact mammalian tissue culture cells .

- Results or Outcomes: Enzyme assays revealed that 2-4 microM PZA abolished the catalytic activity of both topo I and topo II in vitro .

Application in Clinical Trials

- Scientific Field: Clinical Pharmacology

- Summary of Application: PZA is an investigational nucleic acid binding agent that has shown promising antitumor activity in Phase I clinical trials .

- Methods of Application: A Phase I study was completed recently that demonstrated that neurotoxicity and thrombocytopenia were not problematic with a weekly 24-h infusion of PZA .

- Results or Outcomes: The results of the Phase I study showed that PZA can be safely administered to patients with a weekly 24-h infusion .

Application in DNA Topoisomerases Inhibition

- Scientific Field: Molecular Biology

- Summary of Application: PZA has shown to have an effect on DNA topoisomerases I and II . It has selective activity against solid tumor cells, cytotoxicity in noncycling and hypoxic cells, and promising antitumor activity in Phase I clinical trials .

- Methods of Application: The effect of PZA on topoisomerase (topo) activity was evaluated using yeast strains lacking functional topo I or II, mammalian cell nuclear extracts, purified samples of mammalian topo I and topo II, and intact mammalian tissue culture cells .

- Results or Outcomes: Enzyme assays revealed that 2-4 microM PZA abolished the catalytic activity of both topo I and topo II in vitro . PZA did not stabilize covalent topo-DNA complexes. Instead, PZA inhibited topotecan-induced stabilization of covalent topo I-DNA complexes and etoposide-induced stabilization of topo II-DNA complexes in vitro and in intact cells .

Application in Clinical Trials

- Scientific Field: Clinical Pharmacology

- Summary of Application: PZA entered clinical trial based on unique preclinical characteristics including solid tumor selectivity in vitro, marked antitumor activity in vivo against murine solid tumors, selectivity against noncycling cells, and activity against multidrug-resistant tumor cells .

- Methods of Application: A Phase I study was carried out. The drug was administered via a 1-h infusion every 21 days .

- Results or Outcomes: The results of the Phase I study showed that PZA can be safely administered to patients with a weekly 24-h infusion . The recommended starting dose for Phase II trials using this schedule is 600 mg/m2 .

Application in Combination Therapy

- Scientific Field: Oncology

- Summary of Application: PZA has been studied for its synergistic cytotoxicity with doxorubicin .

- Methods of Application: The cytotoxic effects of PZA combined with doxorubicin were determined using paired parental and doxorubicin-resistant human colon carcinoma and breast cancer cell lines .

- Results or Outcomes: The combination of PZA with doxorubicin demonstrated synergistic cytotoxicity on both colon carcinoma and breast cancer cell lines .

Application in Neuroblastoma Treatment

- Scientific Field: Oncology

- Summary of Application: PZA has shown activity in neuroblastomas that have acquired high-level resistance to multiple drugs (not associated with multidrug resistance-associated protein or P-glycoprotein) during therapy, including those with loss of p53 function .

- Methods of Application: The study was conducted on neuroblastomas that have acquired high-level resistance to multiple drugs during therapy .

- Results or Outcomes: The results showed that PZA is active in multidrug-resistant neuroblastoma cell lines .

Safety And Hazards

将来の方向性

PZA has been studied in phase I trials in adults and children, and is currently undergoing broad phase II trials in a number of tumor types . Results from ongoing or recently completed trials are awaited before the utility of this agent in our current armamentarium can be defined . Because of its unique properties, combination studies with other antineoplastic agents are warranted .

特性

IUPAC Name |

3-(4-methoxy-10-nitro-8,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-22(2)9-4-10-23-15-7-8-16(24(25)26)19-17(15)18(21-23)13-11-12(27-3)5-6-14(13)20-19/h5-8,11,20H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCWPKGYTCJSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=N1)C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99009-21-9 (methanesulfonate salt) | |

| Record name | Pyrazoloacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099009208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50869326, DTXSID301316714 | |

| Record name | 3-(9-Methoxy-5-nitropyrazolo[3,4,5-kl]acridin-2(1H)-yl)-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazoloacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water > 10.12 (mg/mL), Buffer, pH 4 > 9.99 (mg/mL), Buffer, pH 9 < 0.67 (mg/mL), Ethanol > 0.66 (mg/mL), Dimethylacetamide 5.05 - 10.10 (mg/mL), DMSO > 10.18 (mg/mL), Chloroform < 0.68 (mg/mL), Ethyl acetate < 0.67 (mg/mL), t-BuOH < 0.67 (mg/mL) | |

| Record name | PYRAZOLOLOACRIDINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/366140%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Product Name |

Pyrazoloacridine | |

CAS RN |

99009-20-8 | |

| Record name | Pyrazoloacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99009-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazoloacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099009208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazoloacridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrazoloacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAZOLOACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L24XJN68OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。